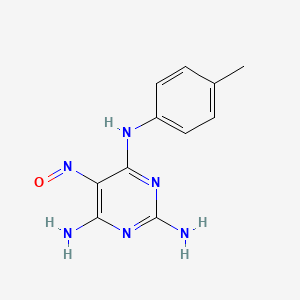
n4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitroso group at the 5-position and a 4-methylphenyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of 4-methylphenylamine with a pyrimidine derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine.
Reduction: Formation of N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:
N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a nitro group instead of a nitroso group.
N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amine group instead of a nitroso group.
N4-(4-Methylphenyl)-5-chloropyrimidine-2,4,6-triamine: Similar structure but with a chloro group instead of a nitroso group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
49753-50-6 |
|---|---|
Molecular Formula |
C11H12N6O |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12N6O/c1-6-2-4-7(5-3-6)14-10-8(17-18)9(12)15-11(13)16-10/h2-5H,1H3,(H5,12,13,14,15,16) |
InChI Key |
LJSHITQNMFKQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















